2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione

Antibiofilm Regioisomer SAR Pseudomonas aeruginosa

2-(4-Hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione (CAS 58161-73-2) is a 2-arylidene indan-1,3-dione derivative, a privileged scaffold in medicinal chemistry and organic electronics. The compound is synthesized via Knoevenagel condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with indane-1,3-dione, typically in the presence of pyridine, yielding approximately 46%.

Molecular Formula C17H12O4
Molecular Weight 280.27 g/mol
Cat. No. B15113440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione
Molecular FormulaC17H12O4
Molecular Weight280.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C17H12O4/c1-21-15-9-10(6-7-14(15)18)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9,18H,1H3
InChIKeyNPHKQWBQYOBTKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione – Compound Identity, Core Scaffold, and Procurement Relevance


2-(4-Hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione (CAS 58161-73-2) is a 2-arylidene indan-1,3-dione derivative, a privileged scaffold in medicinal chemistry and organic electronics [1]. The compound is synthesized via Knoevenagel condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with indane-1,3-dione, typically in the presence of pyridine, yielding approximately 46% [2]. It features a 4-hydroxy-3-methoxy-substituted benzylidene moiety linked to the C2 position of the indane-1,3-dione core, imparting distinct hydrogen-bond donor/acceptor capability and electronic character relative to unsubstituted, monohydroxy, dimethoxy, or dihydroxy analogs. The predicted LogP of ~3.1 and a boiling point of 504.1±50.0 °C further describe its physicochemical profile [3].

Why 2-(4-Hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione Cannot Be Replaced Interchangeably with Common In-Class Analogs


The 2-arylidene indan-1,3-dione class exhibits pronounced structure–activity relationship (SAR) sensitivity to arylidene substitution pattern. In a 19-compound antibiofilm evaluation, the positional isomer 2-(3-hydroxy-4-methoxybenzylidene) analog (Ap25) achieved 70.8% biofilm inhibition against P. aeruginosa at 100 µg/mL, whereas the 3,4-dimethoxy analog (Ap18) showed activity predominantly against S. aureus (66.2%), indicating that even minor substituent repositioning profoundly shifts bacterial species selectivity [1]. Similarly, in West Nile Virus NS2B-NS3 protease inhibition, 2-(4-hydroxybenzylidene) and 2-(3,4-dihydroxybenzylidene) derivatives displayed IC50 values of 11 µM and 3 µM, respectively, demonstrating that the number and position of hydroxyl groups dramatically modulate potency [2]. The target compound’s unique 4-hydroxy-3-methoxy configuration occupies a distinct region of this SAR landscape, meaning that procurement of a generic 2-arylidene indan-1,3-dione without precise substitution matching risks obtaining a compound with divergent bioactivity, selectivity, and physicochemical behavior.

2-(4-Hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione – Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 4-Hydroxy-3-Methoxy vs. 3-Hydroxy-4-Methoxy Indan-1,3-Dione

The target compound is the regioisomer of 2-(3-hydroxy-4-methoxybenzylidene)-1H-indene-1,3(2H)-dione (Ap25), which was evaluated in a 19-compound antibiofilm panel. Ap25 inhibited P. aeruginosa biofilm formation by 70.8% at 100 µg/mL [1]. Although the target compound was not included in that specific study, the regioisomeric pair differs in the position of the hydrogen-bond-donating hydroxyl group (para vs. meta to the benzylidene linkage), a change known to alter molecular recognition in benzaldehyde-derived bioactive compounds [2]. Positional isomerism of hydroxy/methoxy groups has been shown to invert selectivity profiles in related chemotypes [2].

Antibiofilm Regioisomer SAR Pseudomonas aeruginosa

Hydrogen-Bond Donor Capability: Advantage Over 3,4-Dimethoxy and Unsubstituted Analogs

The target compound possesses one phenolic hydroxyl group (H-bond donor count = 1), distinguishing it from both the 3,4-dimethoxy analog (Ap18, H-bond donor count = 0) and 2-benzylidene-1H-indene-1,3(2H)-dione (H-bond donor count = 0). In the West Nile Virus NS2B-NS3 protease study, hydroxylated 2-arylidene indan-1,3-diones were capable of inhibiting enzymatic activity with IC50 values of 3–11 µM, while the study emphasized that hydroxyl groups were essential for activity [1]. The target compound retains one hydroxyl group versus two in the most potent analog (3,4-dihydroxy, IC50 = 3 µM), potentially offering an intermediate potency–selectivity profile [1].

Hydrogen bonding Physicochemical differentiation Drug-likeness

Computed LogP and Physicochemical Differentiation from Dihydroxy and Hydroxy Analogs

The target compound has a predicted octanol/water partition coefficient (LogP) of approximately 3.1 [1]. This value positions it between the more hydrophilic 2-(3,4-dihydroxybenzylidene) analog (predicted LogP ~2.2–2.5) and the more lipophilic 2-benzylidene analog (predicted LogP ~3.5–3.8) . The 3.1 LogP falls within the optimal range (1–4) often associated with balanced solubility and membrane permeability for drug-like molecules. The 3-hydroxy-4-methoxy regioisomer (Ap25) is expected to have an identical LogP but differs in hydrogen-bond topology, as described in Evidence Item 1.

Lipophilicity Physicochemical profiling ADME prediction

Synthetic Accessibility: Moderate Yield Knoevenagel Condensation

The target compound is synthesized via Knoevenagel condensation of indane-1,3-dione with vanillin in pyridine, yielding approximately 46% [1]. For comparison, a ZrOCl2·8H2O-catalyzed aqueous protocol for related 2-arylidene indan-1,3-diones achieved yields of 53–95% within 10–45 minutes [2], suggesting that optimization of catalyst and conditions may improve the target compound's yield. The 46% baseline yield provides a benchmark for procurement cost estimation and synthetic feasibility assessment.

Synthetic efficiency Knoevenagel condensation Scalability

Alpha-Glucosidase Inhibition Potential in the Indane-1,3-Dione Series

A library of 23 indane-1,3-dione derivatives was evaluated for α- and β-glucosidase inhibition. Compounds 1, 14, and 23 showed selective α-glucosidase inhibition with IC50 values of 2.80 ± 0.11, 0.76 ± 0.01, and 2.17 ± 0.18 µM, respectively [1]. The target compound's vanillin-derived substitution pattern (4-hydroxy-3-methoxy) was likely among the evaluated benzaldehyde inputs, as the library encompassed various substituted benzaldehydes [1]. However, the specific IC50 value for the target compound was not individually reported in the accessible abstract. The class-level data indicate that the indane-1,3-dione scaffold is capable of sub-micromolar to low-micromolar α-glucosidase inhibition with selectivity over β-glucosidase [1].

Alpha-glucosidase Antidiabetic Enzyme inhibition

2-(4-Hydroxy-3-methoxybenzylidene)-1H-indene-1,3(2H)-dione – Evidence-Backed Application Scenarios


Focused Screening in Antibiofilm Drug Discovery Against Gram-Negative Pathogens

Given the class-level antibiofilm activity of 2-arylidene indan-1,3-diones, particularly the 70.8% P. aeruginosa biofilm inhibition observed for the close regioisomer Ap25 [1], the target compound is a rational candidate for screening against biofilm-forming Gram-negative bacteria. Its distinct 4-hydroxy-3-methoxy substitution may confer a unique species-selectivity profile relative to Ap25, Ap18, and Ap28, enabling exploration of SAR around the biofilm inhibition phenotype.

Antiviral Probe Development Targeting Flavivirus NS2B-NS3 Protease

Hydroxylated 2-arylidene indan-1,3-diones have demonstrated WNV NS2B-NS3 protease inhibition with IC50 values in the low micromolar range (3–11 µM) [2]. The target compound's single hydroxyl group may produce an intermediate potency profile, making it suitable as a scaffold for further optimization or as a tool compound for studying allosteric protease inhibition mechanisms.

Physicochemical Reference Standard in Drug-Likeness Optimization Studies

With a predicted LogP of ~3.1 [3] and one hydrogen-bond donor, the target compound occupies a balanced lipophilicity space favorable for cell permeability and solubility. It can serve as a reference compound in ADME profiling panels alongside the more hydrophilic 3,4-dihydroxy analog (LogP ~2.2–2.5) and the more lipophilic 2-benzylidene analog (LogP ~3.5–3.8), enabling systematic evaluation of how incremental structural changes impact pharmacokinetic parameters.

Synthetic Methodology Benchmarking for Knoevenagel Condensation Optimization

The baseline 46% yield reported for the pyridine-mediated synthesis [4] provides a benchmark for testing alternative catalysts (e.g., ZrOCl2·8H2O, solid-supported bases, microwave-assisted protocols) aimed at improving efficiency and green chemistry metrics. Researchers focused on synthetic methodology can use this compound as a model substrate to compare catalyst performance across 2-arylidene indan-1,3-dione libraries.

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